Guanoctine hydrochloride

概要

説明

グアノクチン塩酸塩は、化学、生物学、医学など様々な分野で多様な用途を持つ化学化合物です。グアニジンという強力な有機塩基の誘導体であり、その独特の性質から研究や工業用途でよく用いられています。

準備方法

合成経路と反応条件: グアノクチン塩酸塩は、高温条件下でシアナミドとグアニジンを反応させることで合成できます。この反応は通常、溶液または融液中で起こり、シアナミドがグアニジンと反応して目的の生成物を形成します 。別の方法では、ビグアニドとカルボン酸誘導体を反応させる方法がありますが、この方法は収率が低く、過剰な試薬の使用が必要となる場合が多いです .

工業生産方法: 工業的な設定では、グアノクチン塩酸塩の生産は2段階のプロセスで行われます。第1段階では、ジシアンジアミドとアンモニウム塩を反応させてグアニジニウム塩を生成します。第2段階では、これらの塩をナトリウムメトキシドなどの塩基で処理してグアノクチン塩酸塩を生成します .

3. 化学反応解析

反応の種類: グアノクチン塩酸塩は、次のような様々な化学反応を起こします。

酸化: グアニジニウム誘導体を形成するために酸化することができます。

還元: より単純なアミン化合物を形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムなどの還元剤がよく用いられます。

主な生成物: これらの反応から生成される主な生成物には、グアニジニウム誘導体、アミン化合物、様々な置換グアニジンなどがあります .

4. 科学研究における用途

グアノクチン塩酸塩は、科学研究で幅広い用途があります。

化学反応の分析

Types of Reactions: Guanoctine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form guanidinium derivatives.

Reduction: It can be reduced to form simpler amine compounds.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include guanidinium derivatives, amine compounds, and various substituted guanidines .

科学的研究の応用

Scientific Research Applications

The applications of guanoctine hydrochloride can be categorized into several key areas:

1. Chemistry

- Reagent in Organic Synthesis : this compound serves as a reagent in various organic reactions, facilitating the synthesis of complex molecules.

- Catalyst : It acts as a catalyst in certain chemical reactions, enhancing reaction rates and yields.

2. Biology

- Protein Denaturation Studies : Due to its chaotropic properties, this compound is extensively used to study protein folding and denaturation processes.

- Neuromuscular Research : It enhances the release of acetylcholine at neuromuscular junctions, making it relevant for research on muscle weakness and disorders such as Eaton-Lambert syndrome.

3. Medicine

- Treatment of Muscle Weakness : this compound has been investigated for its potential to treat muscle fatigue associated with various medical conditions.

- Therapeutic Applications : Its role in neuromuscular transmission makes it a candidate for therapeutic interventions in neuromuscular diseases.

4. Industry

- Production of Plastics and Explosives : The compound is utilized in industrial applications, including the manufacturing of plastics and explosives due to its chemical properties.

Case Studies

-

Study on Muscle Weakness Treatment :

A clinical trial investigated the efficacy of this compound in patients with Eaton-Lambert syndrome. Results indicated significant improvements in muscle strength and endurance, suggesting its potential as a therapeutic agent for neuromuscular disorders. -

Protein Folding Research :

In biochemical studies, this compound was used to induce protein denaturation to understand folding pathways better. The findings contributed to the knowledge of protein structure-function relationships. -

Industrial Application Assessment :

An analysis of this compound's role in the production of specific plastics demonstrated its effectiveness as a catalyst, leading to enhanced production efficiency.

作用機序

グアノクチン塩酸塩の作用機序は、様々な分子標的との相互作用を伴います。神経インパルスに続いてアセチルコリンの放出を促進し、筋細胞膜の脱分極と再分極の速度を遅くします 。この作用は、主にその強力な塩基として作用し、体内の様々な酵素や受容体と相互作用する能力によるものです .

類似化合物:

グアニジン塩酸塩: 構造と性質が似ており、タンパク質の変性や有機合成の試薬として用いられます.

ビグアニド: 糖尿病の治療や抗菌剤として用いられます.

尿素: 肥料や化学工業の原料として用いられます.

独自性: グアノクチン塩酸塩は、筋肉の弱さの治療における特定の用途と、タンパク質研究で特に有用な強力なカオトロピック性により、独自性を備えています .

類似化合物との比較

Guanidine Hydrochloride: Similar in structure and properties, used in protein denaturation and as a reagent in organic synthesis.

Biguanide: Used in the treatment of diabetes and as an antimicrobial agent.

Urea: Used in fertilizers and as a raw material in the chemical industry.

Uniqueness: Guanoctine Hydrochloride is unique due to its specific applications in muscle weakness treatment and its strong chaotropic properties, which make it particularly useful in protein studies .

生物活性

Guanoctine hydrochloride, a compound with the molecular formula C9H22ClN3, is recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, particularly in molecular biology and pharmacology.

- Molecular Weight : 207.75 g/mol

- Chemical Structure : this compound consists of a guanidine moiety, which is significant in its biological activity.

- Solubility : It is soluble in water, making it suitable for various biochemical applications.

This compound exhibits several biological actions:

- Protein Denaturation and Renaturation : At lower concentrations, this compound promotes the refolding of denatured proteins, restoring their enzymatic activity. This property is particularly useful in studies involving protein purification and refolding .

- RNA Extraction : It acts as a potent denaturant during RNA extraction processes, disrupting cellular structures and inhibiting RNase activity to ensure the integrity of extracted RNA .

- Enzyme Inactivation : this compound can selectively inactivate various enzymes. For example, it has been shown to inactivate the hemagglutinin of influenza viruses while preserving neuraminidase activity . This selective inactivation has implications for vaccine development and viral research.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Protein Refolding Efficiency

A study investigated the efficiency of this compound in refolding denatured proteins. The results indicated that proteins treated with guanoctine showed a significant increase in enzymatic activity compared to controls without the compound. This finding underscores its utility in biochemical research focused on protein structure and function.

Case Study 2: RNA Extraction Protocols

In a comparative analysis of RNA extraction methods, this compound was included as a denaturant. The study found that samples treated with guanoctine produced higher yields of intact RNA than those treated with traditional methods that did not utilize this compound. This highlights its effectiveness in molecular biology applications where RNA integrity is crucial.

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

- Cytotoxicity Studies : Research has shown that compounds related to guanidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values indicating significant antiproliferative effects on HL-60 leukemia cells .

- Immunological Applications : The selective inactivation properties of this compound have potential applications in immunology, particularly in vaccine development where modulation of immune responses is necessary .

特性

CAS番号 |

1070-95-7 |

|---|---|

分子式 |

C9H22ClN3 |

分子量 |

207.74 g/mol |

IUPAC名 |

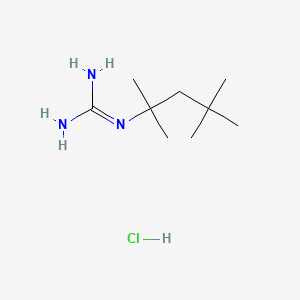

2-(2,4,4-trimethylpentan-2-yl)guanidine;hydrochloride |

InChI |

InChI=1S/C9H21N3.ClH/c1-8(2,3)6-9(4,5)12-7(10)11;/h6H2,1-5H3,(H4,10,11,12);1H |

InChIキー |

QRFSLMLESAIOMB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)N=C(N)N.Cl |

正規SMILES |

CC(C)(C)CC(C)(C)N=C(N)N.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

1070-95-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Guanoctine hydrochloride; A 7283; A-7283; A7283 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。